molecular formula C10H12F2N2 B11735949 1-(3,5-Difluorophenyl)pyrrolidin-3-amine

1-(3,5-Difluorophenyl)pyrrolidin-3-amine

Cat. No.: B11735949
M. Wt: 198.21 g/mol
InChI Key: MTPGQCONVWCIKG-UHFFFAOYSA-N
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Description

1-(3,5-Difluorophenyl)pyrrolidin-3-amine is a chemical compound with the molecular formula C10H12F2N2 It is a heterocyclic amine that contains a pyrrolidine ring substituted with a 3,5-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Difluorophenyl)pyrrolidin-3-amine typically involves the reaction of 3,5-difluorobenzaldehyde with pyrrolidine in the presence of a reducing agent. One common method is the reductive amination process, where the aldehyde group of 3,5-difluorobenzaldehyde reacts with pyrrolidine to form an imine intermediate, which is then reduced to the amine using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Difluorophenyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or halides.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield imines or nitriles, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

1-(3,5-Difluorophenyl)pyrrolidin-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3,5-Difluorophenyl)pyrrolidin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function. In receptor binding studies, it can act as an agonist or antagonist, modulating the signaling pathways involved in various physiological processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Difluorophenyl)pyrrolidin-3-amine
  • 1-(3,5-Dichlorophenyl)pyrrolidin-3-amine
  • 1-(3,5-Dimethylphenyl)pyrrolidin-3-amine

Uniqueness

1-(3,5-Difluorophenyl)pyrrolidin-3-amine is unique due to the presence of fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The electron-withdrawing nature of fluorine atoms can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound in various research applications .

Properties

Molecular Formula

C10H12F2N2

Molecular Weight

198.21 g/mol

IUPAC Name

1-(3,5-difluorophenyl)pyrrolidin-3-amine

InChI

InChI=1S/C10H12F2N2/c11-7-3-8(12)5-10(4-7)14-2-1-9(13)6-14/h3-5,9H,1-2,6,13H2

InChI Key

MTPGQCONVWCIKG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1N)C2=CC(=CC(=C2)F)F

Origin of Product

United States

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